molecular formula C14H11ClFNO B5404460 N-benzyl-2-chloro-4-fluorobenzamide

N-benzyl-2-chloro-4-fluorobenzamide

Cat. No. B5404460
M. Wt: 263.69 g/mol
InChI Key: LABDLZAMKXLRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-chloro-4-fluorobenzamide, also known as BCF, is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is widely used in scientific research. BCF has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-4-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. N-benzyl-2-chloro-4-fluorobenzamide has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. N-benzyl-2-chloro-4-fluorobenzamide has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in the regulation of cell survival and proliferation. In addition, N-benzyl-2-chloro-4-fluorobenzamide has been found to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
N-benzyl-2-chloro-4-fluorobenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. N-benzyl-2-chloro-4-fluorobenzamide has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, N-benzyl-2-chloro-4-fluorobenzamide has been found to inhibit the replication of influenza virus and herpes simplex virus by inhibiting viral polymerase activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-2-chloro-4-fluorobenzamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various biological processes. N-benzyl-2-chloro-4-fluorobenzamide is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of using N-benzyl-2-chloro-4-fluorobenzamide in lab experiments is its potential toxicity, which may limit its use in certain cell types or animal models.

Future Directions

There are several future directions for research on N-benzyl-2-chloro-4-fluorobenzamide. One area of research could be to further elucidate the mechanism of action of N-benzyl-2-chloro-4-fluorobenzamide, particularly its effects on specific signaling pathways. Another area of research could be to investigate the potential therapeutic applications of N-benzyl-2-chloro-4-fluorobenzamide, particularly in the treatment of inflammatory diseases and cancer. Finally, future research could focus on developing new derivatives of N-benzyl-2-chloro-4-fluorobenzamide with improved biological activities and reduced toxicity.

Synthesis Methods

The synthesis of N-benzyl-2-chloro-4-fluorobenzamide involves the reaction of 2-chloro-4-fluoro-benzoic acid with benzylamine in the presence of a coupling reagent. The reaction is carried out under reflux conditions in a suitable solvent, such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography to obtain pure N-benzyl-2-chloro-4-fluorobenzamide.

Scientific Research Applications

N-benzyl-2-chloro-4-fluorobenzamide has been extensively used in scientific research due to its various biological activities. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-benzyl-2-chloro-4-fluorobenzamide has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis in cancer cells. In addition, N-benzyl-2-chloro-4-fluorobenzamide has been found to have anti-viral effects by inhibiting the replication of certain viruses, including influenza virus and herpes simplex virus.

properties

IUPAC Name

N-benzyl-2-chloro-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c15-13-8-11(16)6-7-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABDLZAMKXLRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-chloro-4-fluorobenzamide

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